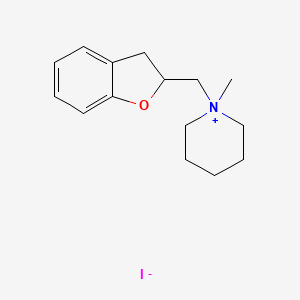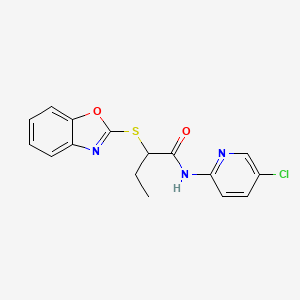
3-(phenylsulfonyl)-2-(2,4,5-trimethoxyphenyl)-1,3-thiazolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(phenylsulfonyl)-2-(2,4,5-trimethoxyphenyl)-1,3-thiazolidine is a chemical compound that belongs to the class of thiazolidines. It has been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and inflammation. The compound has shown promising results in preclinical studies, and its mechanism of action is being investigated further.
Mecanismo De Acción
The mechanism of action of 3-(phenylsulfonyl)-2-(2,4,5-trimethoxyphenyl)-1,3-thiazolidine is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which are involved in inflammation and cancer growth.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. The compound has also been shown to reduce inflammation and oxidative stress in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(phenylsulfonyl)-2-(2,4,5-trimethoxyphenyl)-1,3-thiazolidine in lab experiments is that it has shown promising results in preclinical studies. However, one limitation is that the compound has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Direcciones Futuras
There are several future directions for research on 3-(phenylsulfonyl)-2-(2,4,5-trimethoxyphenyl)-1,3-thiazolidine. One direction is to further investigate its mechanism of action and identify the specific enzymes and pathways that it targets. Another direction is to test the compound in clinical trials to determine its safety and efficacy in humans. Additionally, the compound could be further studied for its potential use in the treatment of other diseases, such as diabetes and neurodegenerative disorders.
In conclusion, this compound is a chemical compound that has shown promising results in preclinical studies for its potential use in the treatment of various diseases. Its mechanism of action is being investigated further, and future research could lead to the development of new therapies for cancer, inflammation, and other diseases.
Métodos De Síntesis
The synthesis of 3-(phenylsulfonyl)-2-(2,4,5-trimethoxyphenyl)-1,3-thiazolidine can be achieved through a multi-step process. The starting materials are 2,4,5-trimethoxybenzaldehyde, thiourea, and phenylsulfonyl chloride. The reaction involves the condensation of the aldehyde and thiourea, followed by the addition of phenylsulfonyl chloride. The product is then purified through recrystallization.
Aplicaciones Científicas De Investigación
3-(phenylsulfonyl)-2-(2,4,5-trimethoxyphenyl)-1,3-thiazolidine has been studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. The compound has also been studied for its anti-inflammatory properties, and it has been shown to reduce inflammation in animal models.
Propiedades
IUPAC Name |
3-(benzenesulfonyl)-2-(2,4,5-trimethoxyphenyl)-1,3-thiazolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5S2/c1-22-15-12-17(24-3)16(23-2)11-14(15)18-19(9-10-25-18)26(20,21)13-7-5-4-6-8-13/h4-8,11-12,18H,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRTBNJOAZFOKGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C2N(CCS2)S(=O)(=O)C3=CC=CC=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{[5-(3-fluorophenyl)-2-furyl]methylene}-3-phenyl-2,4-imidazolidinedione](/img/structure/B5179939.png)
![2-[3-(1-piperidinylsulfonyl)benzoyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5179945.png)

![5-{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5179958.png)
![1-methyl-3-(3-phenoxyphenyl)benzo[f]quinoline](/img/structure/B5179976.png)
![1-{[1-(2,4-difluorophenyl)-3-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-4-piperidinecarboxamide](/img/structure/B5179986.png)
![(3S*,4S*)-1-{[5-(3-hydroxy-1-propyn-1-yl)-2-thienyl]methyl}-4-(4-morpholinyl)-3-pyrrolidinol](/img/structure/B5179989.png)
![1-(4-fluorophenyl)-3-[(4-fluorophenyl)amino]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5180002.png)


![4-[3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-3-methyl-1-phenyl-1H-pyrazol-5-ol](/img/structure/B5180016.png)
![4-[(4-chlorobenzyl)oxy]-N-(3,4-dimethylphenyl)-3-methoxybenzamide](/img/structure/B5180019.png)
